(S)-3-Boc-amino-4-phenyl-1-butene

Chiral Synthesis Stereochemistry Enantioselective Drugs

This is the stereochemically defined (S)-enantiomer (≥97% purity), essential for synthesizing Atazanavir and HIV protease inhibitors. Supplied as Atazanavir Impurity 28 with full ICH-compliant characterization for ANDA analytical development and QC. Avoid racemic or (R)-isomers to ensure regulatory and synthetic success. This unlabeled precursor is also available for deuterium labeling studies.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 107202-43-7
Cat. No. B023858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Boc-amino-4-phenyl-1-butene
CAS107202-43-7
SynonymsN-[(1S)-1-(Phenylmethyl)-2-propen-1-yl]carbamic Acid ,1-Dimethylethyl Ester;  _x000B_[(1S)-1-(Phenylmethyl)-2-propenyl]carbamic Acid1,1-Dimethylethyl Ester
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C
InChIInChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m1/s1
InChIKeyWNAHEVXTGAEKIY-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-3-Boc-amino-4-phenyl-1-butene CAS 107202-43-7: Chiral Allylic Carbamate Intermediate for Pharmaceutical Synthesis


(S)-3-Boc-amino-4-phenyl-1-butene (CAS 107202-43-7), systematically named tert-butyl (S)-(1-phenylbut-3-en-2-yl)carbamate, is a chiral allylic amine building block featuring a tert-butoxycarbonyl (Boc) protected amine, a terminal alkene, and a phenyl-substituted backbone [1]. This compound serves as a stereochemically defined intermediate in the synthesis of bioactive molecules, notably in the preparation of HIV protease inhibitors , and is also formally designated as Atazanavir Impurity 28 for use as a reference standard in analytical method development and pharmaceutical quality control [2].

Why Generic (S)-3-Boc-amino-4-phenyl-1-butene Substitution Fails in Regulated Pharmaceutical Workflows


Interchanging this compound with other chiral allylic amines or structurally similar Boc-protected intermediates is not permissible in regulated settings due to strict stereochemical and functional group requirements. Unlike racemic mixtures or (R)-enantiomers [1], the specific (S)-stereochemistry at the allylic position is non-negotiable for downstream synthetic pathways targeting HIV protease inhibitors . Furthermore, when used as Atazanavir Impurity 28, the compound must meet explicit regulatory characterization and traceability standards for ANDA filings and commercial production ; substituting a generic analogue without validated impurity profile documentation would invalidate analytical method development and QC protocols.

Quantitative Procurement Rationale: Verified Differentiation Evidence for (S)-3-Boc-amino-4-phenyl-1-butene


Enantiomeric Purity Requirement: (S)-Enantiomer Versus (R)-Enantiomer

The target compound is the (S)-enantiomer of tert-butyl 1-phenylbut-3-en-2-ylcarbamate. The corresponding (R)-enantiomer (CAS 244092-76-0) represents a distinctly different stereoisomer [1]. For applications in HIV protease inhibitor synthesis, the stereochemistry at the allylic position must be (S)-configured to ensure correct downstream stereochemical outcomes .

Chiral Synthesis Stereochemistry Enantioselective Drugs

Regulatory-Use Designation: Atazanavir Impurity 28 Versus Non-Registered Analogues

This compound is formally registered as Atazanavir Impurity 28 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions . Structurally similar carbamates without this impurity designation lack the validated documentation and traceability required for QC applications in Atazanavir commercial production [1].

Pharmaceutical QC Impurity Profiling ANDA

Functional Group Differentiation: Boc-Protected Amine Versus Free Amine Derivatives

The Boc (tert-butoxycarbonyl) protecting group distinguishes this compound from free amine analogues such as (S)-1-phenylbut-3-en-2-amine . The Boc group enables orthogonal protection strategies in multi-step syntheses and prevents undesired side reactions during transformations of the terminal alkene moiety .

Protecting Group Strategy Organic Synthesis Intermediate Stability

Primary Procurement Scenarios for (S)-3-Boc-amino-4-phenyl-1-butene in Research and Industry


Synthesis of HIV Protease Inhibitor Intermediates

This compound serves as a key stereochemical building block in the multi-step synthesis of (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane, a critical intermediate for HIV protease inhibitors including Atazanavir . The (S)-stereochemistry at the allylic position is essential for establishing the correct stereochemical array in the final pharmacologically active molecule .

Pharmaceutical Impurity Reference Standard for Atazanavir

As Atazanavir Impurity 28, this compound is used as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial Atazanavir production . It is supplied with detailed characterization data compliant with ICH regulatory guidelines and can be traced against USP or EP pharmacopeial standards .

Chiral Building Block for Enantioselective Synthesis

The compound functions as a versatile chiral synthon for introducing a stereochemically defined N-Boc-amino-phenylpropyl moiety into target molecules . The combination of a terminal alkene and Boc-protected amine enables sequential functionalization via cross-metathesis, hydroboration, or epoxidation followed by orthogonal deprotection .

Deuterium-Labeled Derivative Preparation for Mechanistic Studies

This unlabeled compound serves as the precursor for the preparation of (S)-3-Boc-amino-4-phenyl-d5-1-butene, a deuterium-labeled derivative used in asymmetric catalytic process evaluation, enantioselective transformation monitoring, and isotopic discrimination studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Boc-amino-4-phenyl-1-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.